Bienvenue dans la boutique en ligne BenchChem!

Pramipexole DiHCl monohydrate

Dopamine D3 receptor Ki binding affinity receptor selectivity ratio

Pramipexole dihydrochloride monohydrate (CAS 191217-81-9) is the USP/BP/Ph.Eur.-recognized reference form with stoichiometric water (5.0–7.0%), chiral purity ([α]D20 = -65° to -71°), and ≥60 mg/mL aqueous solubility. Unlike the anhydrous dihydrochloride or free base, this monohydrate ensures lot-to-lot analytical compliance, simplifies in vivo dosing without organic co-solvents, and provides the thermodynamically stable solid form under ambient storage—critical for reproducible pharmacology, bioanalytical method validation, and solid-state formulation development.

Molecular Formula C10H20ClN3OS
Molecular Weight 265.80 g/mol
CAS No. 191217-81-9
Cat. No. B1678041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePramipexole DiHCl monohydrate
CAS191217-81-9
Synonyms2 Amino 6 propylaminotetrahydrobenzothiazole
2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole
2-amino-6-propylaminotetrahydrobenzothiazole
4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine
6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate
dexpramipexole
KNS 760704
KNS-760704
KNS760704
Mirapex
pramipexol
pramipexol dihydrobromide, (+-)-isomer
pramipexol dihydrochloride, (S)-isomer
pramipexol, (+-)-isomer
pramipexol, (R)-isomer
pramipexole
Pramipexole Dihydrochloride
Pramipexole Dihydrochloride Anhydrous
Pramipexole Hydrochloride Monohydrate
Sifrol
SND 919
SND 919CL2x
SND-919
SND-919CL2x
SND919CL2x
Molecular FormulaC10H20ClN3OS
Molecular Weight265.80 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)SC(=N2)N.O.Cl
InChIInChI=1S/C10H17N3S.ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);1H;1H2/t7-;;/m0../s1
InChIKeyZTZQAWQFTIVKMU-KLXURFKVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pramipexole DiHCl Monohydrate (CAS 191217-81-9): Defined Hydrate Form of a Non-Ergot D3-Preferring Dopamine Agonist for Parkinson's Research and Formulation


Pramipexole dihydrochloride monohydrate (CAS 191217-81-9) is the crystalline monohydrate salt of the S(-) enantiomer of pramipexole, a synthetic aminobenzothiazole-derived non-ergot dopamine receptor agonist [1]. It belongs to the D2-subfamily agonist class and is characterized by a precisely defined hydration stoichiometry (one water molecule per dihydrochloride salt unit, MW 302.26 g/mol) that crystallizes in the orthorhombic space group P2₁2₁2₁ [2]. The compound acts as a full agonist with preferential binding affinity for the D₃ receptor subtype within the D₂ receptor subfamily (D₂, D₃, D₄), distinguishing it pharmacologically from non-selective or D₂/D₄-preferring dopamine agonists [3]. This specific solid form—the monohydrate—is the pharmacopoeial reference form recognized by the USP, BP, and Ph.Eur. monographs, with defined specifications for water content, chiral purity, and crystalline identity that differentiate it from both the anhydrous dihydrochloride and the free base [1].

Why Pramipexole DiHCl Monohydrate (CAS 191217-81-9) Cannot Be Casually Interchanged with Anhydrous Pramipexole Salts or Other Dopamine Agonists


Substituting pramipexole dihydrochloride monohydrate with the anhydrous dihydrochloride form (CAS 104632-25-9) or the free base (CAS 104632-26-0) introduces uncontrolled variability in three critical dimensions that directly impact research reproducibility and formulation performance. First, the monohydrate and anhydrous Form B exhibit differential thermal stability: the monohydrate undergoes dehydration at approximately 120.68 °C (DSC endotherm) and is less stable at elevated temperature compared to anhydrous Form B, meaning thermal processing conditions during formulation or storage will produce divergent solid-state outcomes [1]. Second, aqueous solubility differs dramatically—the monohydrate dihydrochloride salt is freely soluble in water (≥60 mg/mL), whereas the free base is practically insoluble, which alters dissolution-rate-limited absorption, in vitro assay behavior, and dosing solution preparation . Third, the defined water content specification (5.0–7.0% w/w) and chiral optical rotation window ([α]D20 = -65° to -71°) of the monohydrate serve as pharmacopoeial identity anchors; an anhydrous lot lacking this stoichiometric water cannot be verified against the same monograph criteria, increasing the risk of potency miscalculation on an anhydrous basis . These differences mean that even within the pramipexole chemical space, form selection dictates mass balance, stability, and analytical compliance outcomes.

Quantitative Differentiation Evidence for Pramipexole DiHCl Monohydrate (CAS 191217-81-9) vs. Closest Analogs and In-Class Alternatives


D3 Receptor Binding Affinity and Selectivity Ratio: Pramipexole vs. Bromocriptine and Quinpirole

Pramipexole dihydrochloride monohydrate displays its highest binding affinity at the dopamine D3 receptor subtype (Ki = 0.5 nM), yielding a 7- to 10-fold selectivity window over D2 (Ki = 3.9 nM) and D4 (Ki = 1.3 nM) receptors within the D2 subfamily [1]. This D3-preferring rank order (D3 > D2L = D2S > D4) contrasts sharply with the non-selective profile of quinpirole and the D2/D4-preferring selectivity of bromocriptine, which displays a 10-fold functional selectivity toward D2 rather than D3 [2]. In the high-affinity state assay using human cloned receptors and [3H]domperidone competition, pramipexole shows Ki values of 19 nM at D2(High) and 9 nM at D3(High), confirming that the D3 preference is preserved in the physiologically relevant high-affinity receptor conformation [3]. By comparison, bromocriptine in the same assay yields Ki values of 0.7 nM at D2(High) and 1.3 nM at D3(High)—a reversed preference ratio [3].

Dopamine D3 receptor Ki binding affinity receptor selectivity ratio Parkinson's disease

Functional D2 and D3 Receptor Potency (pEC50): Pramipexole vs. Ropinirole in a Shared Assay Platform

In a direct head-to-head functional assay measuring pEC50 at human recombinant dopamine receptor subtypes expressed in the same cellular background, pramipexole exhibits higher functional potency at the D2 receptor (pEC50 = 9.1 ± 0.2) compared to ropinirole (pEC50 = 8.5 ± 0.1), representing approximately a 4-fold greater potency (ΔpEC50 ≈ 0.6 log units). At the D3 receptor, pramipexole (pEC50 = 8.3 ± 0.1) is marginally more potent than ropinirole (pEC50 = 8.1 ± 0.1; ΔpEC50 ≈ 0.2 log units) [1]. Both compounds show no detectable functional activity at D1 (pEC50 < 5). Critically, the pramipexole selectivity profile across subtypes (D3 ≈ D2 > D4 ≫ D1, D5) differs from both ropinirole (D3 > D2 > D4 ≫ D1, D5) and rotigotine (D2 > D1 > D3 > D4 ≈ D5), the latter being a non-selective agonist with substantial D1 activity (pEC50 = 9.6 ± 0.1) [1][2]. This D1-sparing characteristic of pramipexole and ropinirole, combined with pramipexole's higher absolute D2 potency, establishes pramipexole as the more potent D1-sparing D2/D3 agonist among the clinically used non-ergot agents.

pEC50 functional agonist potency D2 receptor D3 receptor head-to-head comparison

Solid-State Thermal Stability: Pramipexole DiHCl Monohydrate vs. Anhydrous Form B Under Thermal Stress

Pramipexole dihydrochloride exists in at least two well-characterized solid forms: the monohydrate (CAS 191217-81-9) and the anhydrous Form B (CAS 104632-25-9). Differential scanning calorimetry of the monohydrate reveals a characteristic dehydration endotherm at 120.68 °C, followed by melting with decomposition in the range of 291–307 °C [1]. Thermogravimetric analysis confirms a mass loss of 5.0–7.0% corresponding to the stoichiometric water of crystallization [2]. Head-to-head polymorphic stability assessment demonstrated that anhydrous Form B is more stable than the monohydrate under high-temperature conditions [3]. Single-crystal X-ray diffraction established that the monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁, with water molecules incorporated into the crystal lattice via hydrogen bonding to charged ammonium and chloride ions [2]. The Form B anhydrous polymorph also crystallizes in the P2₁2₁2₁ space group but with the formula C₁₀H₁₉Cl₂N₃S (no lattice water) [3]. This structural distinction is analytically resolvable by XRPD: the monohydrate displays characteristic peaks that differ from the anhydrous form, enabling unambiguous form identification in quality control workflows [2][3].

polymorph stability solid-state characterization DSC TGA XRPD pharmaceutical processing

Pharmacokinetic Elimination Route and Metabolic Stability: Pramipexole vs. Ropinirole

Pramipexole dihydrochloride monohydrate and ropinirole exhibit fundamentally divergent pharmacokinetic elimination pathways that dictate their suitability in different experimental and clinical contexts. Pramipexole demonstrates absolute oral bioavailability exceeding 90%, undergoes negligible hepatic metabolism (<10%), and is eliminated predominantly as unchanged drug via renal excretion (90% of dose recovered in urine), with renal clearance approximately 400 mL/min—roughly three times the glomerular filtration rate, indicating active tubular secretion via the organic cation transport system [1]. Its terminal half-life is 8 hours in young adults and approximately 12 hours in the elderly [1]. In contrast, ropinirole exhibits an absolute bioavailability of only approximately 50–55% due to first-pass hepatic metabolism, is extensively metabolized by CYP1A2 (with contributions from CYP3A4 at higher doses) to inactive metabolites, and has a shorter elimination half-life of approximately 6 hours [2][3]. These PK differences produce distinct drug-drug interaction liabilities: pramipexole clearance is sensitive to renal function and co-administration of cationic drugs competing for tubular secretion (e.g., cimetidine), whereas ropinirole exposure is sensitive to CYP1A2 inhibitors (e.g., ciprofloxacin, fluvoxamine) and genetic polymorphisms in CYP1A2 [1][2]. Additionally, pramipexole exhibits low plasma protein binding (~15%) with an erythrocyte-to-plasma ratio of approximately 2, whereas ropinirole shows plasma protein binding of 10–40% [1][2].

renal clearance hepatic metabolism CYP1A2 drug-drug interaction bioavailability half-life

Aqueous Solubility: Pramipexole DiHCl Monohydrate Salt vs. Pramipexole Free Base

The monohydrate dihydrochloride salt form of pramipexole (CAS 191217-81-9) is freely soluble in water, with a measured solubility of 60 mg/mL (198.5 mM) at 25 °C, and also dissolves readily in methanol [1]. This stands in stark contrast to the pramipexole free base (CAS 104632-26-0), which is reported as practically insoluble in water . The British Pharmacopoeia 2025 monograph classifies the monohydrate as 'freely soluble in water, soluble in methanol, sparingly soluble or slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride' [1]. The Biopharmaceutics Classification System (BCS) classifies pramipexole dihydrochloride monohydrate as a BCS Class I compound (high solubility, high permeability), consistent with its >90% absolute oral bioavailability [2]. The high aqueous solubility of the dihydrochloride salt is enabled by ionization of the amine groups to form charged ammonium species that are extensively hydrogen-bonded to water molecules within the crystal lattice, as demonstrated by the single-crystal X-ray structure [2]. This solubility advantage is intrinsic to the salt form and is not shared by the free base.

aqueous solubility salt form dissolution BCS classification formulation

Pharmacopoeial Hydration Stoichiometry and Chiral Identity Anchors: Monohydrate vs. Anhydrous Dihydrochloride

The pharmacopoeial monographs for pramipexole dihydrochloride monohydrate define identity, purity, and strength criteria that are intrinsically tied to the monohydrate solid form and cannot be directly applied to the anhydrous dihydrochloride (CAS 104632-25-9). The USP monograph specifies that pramipexole dihydrochloride 'is a monohydrate and contains NLT 98.0% and NMT 102.0% of pramipexole dihydrochloride (C₁₀H₁₇N₃S·2HCl), calculated on the anhydrous basis' [1]. The water content specification of 5.0–7.0% (corresponding to the theoretical monohydrate water content of 5.96%) is a definitive identity criterion that the anhydrous form cannot satisfy . The specific optical rotation window ([α]D20 = -65° to -71°, C=1 in MeOH, calculated on the anhydrous basis) serves as both a chiral identity test confirming the S(-) enantiomer and a purity indicator, since the R(+) enantiomer (dexpramipexole) is pharmacologically inactive at D2/D3 receptors . The BP 2025 further tightens this to -69.5 to -67.0 (anhydrous substance) [2]. Loss on drying (4.5–7.0%) and melting point with decomposition (~290 °C) provide additional orthogonal identity tests . An anhydrous dihydrochloride lot cannot meet the water content specification and would fail pharmacopoeial identity testing, even if chemically equivalent on an anhydrous basis.

pharmacopoeial specification water content optical rotation chiral purity USP BP quality control

Optimal Application Scenarios for Pramipexole DiHCl Monohydrate (CAS 191217-81-9) Based on Verified Differentiation Evidence


Parkinson's Disease Preclinical Models Requiring D3-Biased Dopamine Agonism with Minimal D1 Confounding

In rodent and non-human primate models of Parkinson's disease where the experimental objective is to dissect D3 receptor-mediated neuroprotective or motor effects from D1-mediated signaling, pramipexole dihydrochloride monohydrate is the preferred tool compound. Its D3 Ki of 0.5 nM with 7–10-fold selectivity over D2 and D4 receptors [1], combined with absent functional activity at D1 (pEC50 < 5) and D5 (pEC50 < 5) [2], ensures that observed effects can be attributed primarily to D2-subfamily (D3-preferring) activation without D1-mediated cAMP elevation confounding the interpretation. This contrasts with rotigotine, which is a potent D1 agonist (pEC50 = 9.6) and cannot isolate D2/D3 effects [2], and with bromocriptine, which is D2/D4-preferring with 10-fold functional D2 selectivity [3]. The high aqueous solubility (60 mg/mL) of the monohydrate salt enables straightforward preparation of dosing solutions without organic co-solvents that could independently affect behavioral readouts .

GMP/Regulated Bioanalysis and Pharmacopoeial Reference Standard Procurement

For analytical laboratories operating under GMP, GLP, or ISO 17025 quality systems that require a certified pharmacopoeial reference standard for pramipexole quantification, the monohydrate form (CAS 191217-81-9) is the only form recognized by the USP, BP, and Ph.Eur. monographs [1]. The defined water content specification (5.0–7.0% w/w) and optical rotation window ([α]D20 = -65° to -71°) provide compendial identity anchors that the anhydrous dihydrochloride (CAS 104632-25-9) cannot satisfy, as it contains negligible lattice water and would fail monograph identity testing [2]. The USP assay requirement of 98.0–102.0% on an anhydrous basis, combined with HPLC purity ≥97.5% and water content verification, ensures that each lot of the monohydrate can be potency-corrected for its exact water content, providing traceable analytical accuracy that is essential for method validation, system suitability testing, and dissolution profiling of pramipexole-containing pharmaceutical products [1][2].

In Vivo Pharmacokinetic and Drug-Drug Interaction Studies Requiring Predictable Renal Clearance

Pramipexole dihydrochloride monohydrate is the superior choice for in vivo PK and drug-drug interaction (DDI) studies where the experimental design requires a dopamine agonist with predictable, non-hepatic clearance. Pramipexole's >90% absolute bioavailability, negligible hepatic metabolism (<10%), and predominant renal excretion (90% unchanged in urine) [1] eliminate CYP450-mediated pharmacokinetic variability that complicates interpretation when using ropinirole, which undergoes extensive CYP1A2-mediated hepatic metabolism with only ~50% bioavailability [2]. This renal-dominant clearance profile means that pramipexole exposure can be prospectively predicted from renal function (eGFR), and co-administration of CYP inhibitors or inducers does not alter pramipexole concentrations—a critical advantage in polypharmacy protocols common in neurodegeneration research [1]. The longer half-life (8–12 h vs. 6 h for ropinirole) also enables once-daily dosing regimens in chronic in vivo studies, improving protocol compliance and reducing handling stress [1][2].

Solid-State and Preformulation Development Studies Involving Hydrate Polymorph Control

For pharmaceutical development scientists investigating solid-state stability, polymorph screening, or formulation process design, the monohydrate serves as the reference solid form against which anhydrous polymorphs (e.g., Form B) must be compared. The monohydrate's well-characterized dehydration endotherm at 120.68 °C (DSC), 5.0–7.0% TGA mass loss, and orthorhombic P2₁2₁2₁ crystal structure [1][2] provide quantitative benchmarks for detecting form conversion during unit operations such as wet granulation, hot-melt extrusion, or accelerated stability testing at 40 °C/75% RH. The known tendency of the anhydrous form to absorb atmospheric moisture and convert to the monohydrate under storage conditions of 25 °C/60% RH and 40 °C/75% RH [2] makes the monohydrate the thermodynamically favored form under ambient and accelerated stability conditions—a critical consideration for setting API specifications and selecting the solid form for commercial formulation development [1][2].

Quote Request

Request a Quote for Pramipexole DiHCl monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.